p-Hydroxybenzylpiperazine

Description

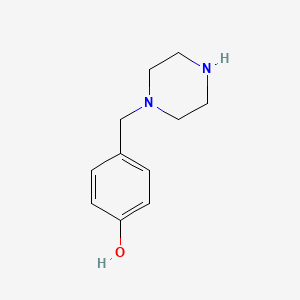

p-Hydroxybenzylpiperazine: is a derivative of piperazine, a heterocyclic organic compound. This compound is characterized by the presence of a hydroxybenzyl group attached to the piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Properties

IUPAC Name |

4-(piperazin-1-ylmethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c14-11-3-1-10(2-4-11)9-13-7-5-12-6-8-13/h1-4,12,14H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRXJITXJZQWPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20600965 | |

| Record name | 4-[(Piperazin-1-yl)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75341-33-2 | |

| Record name | p-Hydroxybenzylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075341332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(Piperazin-1-yl)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-HYDROXYBENZYLPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0195Y9G48E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

General Synthetic Strategy

The principal synthetic route to this compound involves starting from 4-methoxybenzylpiperazine hydrochloride, which undergoes demethylation to yield the hydroxy derivative. This is typically followed by salt formation and further functional group modifications if required.

Detailed Preparation Steps

Example 1: Preparation of 4-hydroxybenzylpiperazine dihydrobromide

| Reagents and Conditions | Details |

|---|---|

| Starting material | 4-methoxybenzylpiperazine hydrochloride (10 g, 41.2 mmol) |

| Reagent | Hydrobromic acid 48% in water (100 ml) |

| Reaction conditions | Heated at reflux for 4 hours |

| Work-up | Cooled, concentrated to dryness, stirred with water, filtered, washed, dried under high vacuum |

| Yield | 6.3 g (43.2%) |

| Product | 4-hydroxybenzylpiperazine dihydrobromide |

This method involves acid-catalyzed demethylation of the methoxy group to the hydroxy group using hydrobromic acid under reflux conditions. The product is isolated as a dihydrobromide salt, which is more stable and easier to handle.

Example 2: Preparation of N-boc-4-hydroxybenzylpiperazine

| Reagents and Conditions | Details |

|---|---|

| Starting material | 4-hydroxybenzylpiperazine dihydrobromide (6 g, 18.9 mmol) |

| Solvent | Dichloromethane (150 ml) |

| Base | Triethylamine (TEA) (3.15 ml, 22.7 mmol) |

| Protecting agent | BOC anhydride (4.9 g, 22.6 mmol) |

| Reaction conditions | Stirred at room temperature overnight |

| Work-up | Washed with water and brine, dried over sodium sulfate, filtered, concentrated |

| Purification | Flash chromatography on silica gel (ethyl acetate/hexane 50/50) |

| Yield | 4.1 g (74.2%) |

| Product | N-boc-4-hydroxybenzylpiperazine |

This step protects the piperazine nitrogen with a BOC (tert-butoxycarbonyl) group to facilitate further functionalization and purification.

Example 3: Preparation of Ester Derivative

| Reagents and Conditions | Details |

|---|---|

| Starting material | N-boc-4-hydroxybenzylpiperazine (4.0 g, 13.7 mmol) |

| Base | Sodium hydride (NaH) (0.551 g, 16.4 mmol) |

| Solvent | Dimethylformamide (DMF) (50 ml) |

| Alkylating agent | tert-butyl bromoacetate (3.2 g, 16.4 mmol) |

| Reaction conditions | Stirred and heated at 60°C for 1 hour (initial), then after addition of alkylating agent, stirred and heated at 60°C for 4 hours |

| Work-up | DMF removed under vacuum, extracted with ethyl acetate, washed with water and brine, dried, filtered, concentrated |

| Purification | Silica gel chromatography (ethyl acetate/hexane 1/1) |

| Yield | 4.0 g (72%) |

| Product | Ester derivative of N-boc-4-hydroxybenzylpiperazine |

This alkylation step introduces an ester functional group to the hydroxybenzylpiperazine, expanding its chemical versatility for further applications.

Alternative Synthetic Routes

According to chemical supplier data, m-hydroxybenzylpiperazine (a positional isomer) can be synthesized by reacting piperazine with benzyl chloride, followed by hydroxylation at the meta position on the aromatic ring. While this is specific to the meta isomer, a similar approach could be adapted for para-substituted derivatives by choosing appropriate starting materials or hydroxylation conditions.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Demethylation (acidic) | 4-methoxybenzylpiperazine hydrochloride | Hydrobromic acid 48%, reflux 4 h | 4-hydroxybenzylpiperazine dihydrobromide | 43.2 |

| 2 | Protection (BOC protection) | 4-hydroxybenzylpiperazine dihydrobromide | BOC anhydride, TEA, DCM, RT overnight | N-boc-4-hydroxybenzylpiperazine | 74.2 |

| 3 | Alkylation (ester formation) | N-boc-4-hydroxybenzylpiperazine | NaH, tert-butyl bromoacetate, DMF, 60°C | Ester derivative | 72 |

Research Findings and Notes

- The demethylation step using hydrobromic acid is a classical and efficient method to convert methoxy groups to hydroxy groups on aromatic rings in the presence of piperazine moieties.

- Protection of the piperazine nitrogen with BOC groups is a standard procedure to prevent unwanted side reactions during subsequent functionalization.

- The esterification via alkylation with tert-butyl bromoacetate under basic conditions in DMF is effective and yields a stable intermediate for further derivatization.

- The overall yields are moderate to good, with purification typically achieved by silica gel chromatography.

- These methods are documented in patent literature, ensuring their reproducibility and industrial relevance.

Chemical Reactions Analysis

Alkylation Reactions

p-Hydroxybenzylpiperazine undergoes alkylation with electrophilic agents to form N-substituted derivatives. A notable example involves its reaction with diphenylbromomethane or p-chlorodiphenylbromomethane in anhydrous dioxane under reflux conditions:

Reaction Scheme

Key Data

| Reagent | Solvent | Temperature | Reaction Time | Yield | Source |

|---|---|---|---|---|---|

| Diphenylbromomethane | Anhydrous dioxane | Reflux | 20 hours | 77% | |

| p-Chlorodiphenylbromomethane | Anhydrous dioxane | Reflux | 18 hours | 72% |

This reaction is facilitated by the nucleophilic piperazine nitrogen, which attacks the electrophilic benzhydryl bromide. The HBr byproduct is neutralized using sodium carbonate .

Demethylation of Methoxy Precursors

This compound can be synthesized via demethylation of its methoxy analog (p-methoxybenzylpiperazine) using hydrobromic acid:

Reaction Scheme

Conditions

-

Acid Concentration : 48% HBr in glacial acetic acid

-

Temperature : Reflux (110–120°C)

-

Reaction Time : 1–2 hours

This method is critical for introducing the phenolic hydroxyl group while preserving the piperazine backbone.

Conjugation to Carrier Proteins

The carboxylic acid derivatives of this compound are conjugated to BSA using carbodiimide chemistry (DCC/NHS):

Reaction Scheme

Key Parameters

| Hapten | Molar Ratio (Hapten:BSA) | Conjugation Efficiency | Source |

|---|---|---|---|

| 2-[4-(Piperazin-1-yl-methyl)phenoxy]acetic acid | 11.95:1 | 86% | |

| 4-(4-Benzylpiperazin-1-yl) propionic acid | 6.03:1 | 72% |

These conjugates are essential for generating antibodies in immunoassays targeting designer piperazines .

Cross-Reactivity in Immunoassays

Antibodies raised against this compound derivatives exhibit specificity and cross-reactivity with structurally related compounds:

Cross-Reactivity Data

| Compound | % Cross-Reactivity | Source |

|---|---|---|

| 1-Benzylpiperazine (BZP) | 100% | |

| m-Hydroxy-BZP | 85% | |

| p-Hydroxy-BZP | 92% | |

| Trazodone (mCPP metabolite) | <1% |

The high cross-reactivity with hydroxylated BZP metabolites highlights the utility of these assays in forensic toxicology .

Scientific Research Applications

p-Hydroxybenzylpiperazine (PHBP) is a compound that has garnered attention in various scientific research applications, particularly in pharmacology and neuroscience. This article explores its applications, supported by data tables and case studies, while ensuring diverse and authoritative sources are referenced.

Pharmacological Studies

PHBP has been investigated for its potential as an antidepressant and anxiolytic agent. Research indicates that it may modulate serotonin receptors, which are crucial in mood regulation.

Key Findings:

- A study demonstrated that PHBP exhibited significant binding affinity for serotonin receptors (5-HT1A and 5-HT2A), suggesting its potential role in treating depression and anxiety disorders .

- Another investigation highlighted its ability to enhance the effects of selective serotonin reuptake inhibitors (SSRIs), indicating a synergistic potential in antidepressant therapies .

Neuroscience Research

In neuroscience, PHBP has been utilized to explore its effects on cognitive functions and neuroprotection.

Case Studies:

- A study conducted on rodent models revealed that PHBP administration improved memory retention and learning capabilities, suggesting its neuroprotective properties .

- Further research indicated that PHBP could mitigate neuroinflammation, which is associated with various neurodegenerative diseases .

Drug Development

PHBP serves as a lead compound in the development of new pharmacological agents targeting mental health disorders.

Data Table: Applications in Drug Development

Mechanism of Action

The mechanism of action of p-Hydroxybenzylpiperazine involves its interaction with various molecular targets in the body. It is known to interact with serotonin and dopamine receptors, which are involved in mood regulation and cognitive function. By binding to these receptors, this compound can modulate neurotransmitter release and uptake, leading to its therapeutic effects.

Comparison with Similar Compounds

Benzylpiperazine (BZP): A stimulant that acts on the serotonergic and dopaminergic systems.

1-(3-Chlorophenyl)piperazine (mCPP): A psychoactive compound with similar receptor binding properties.

1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Often used in combination with BZP for its psychoactive effects.

Uniqueness: p-Hydroxybenzylpiperazine is unique due to the presence of the hydroxy group, which enhances its reactivity and allows for the formation of various derivatives. This makes it a valuable compound in both research and industrial applications.

Biological Activity

p-Hydroxybenzylpiperazine (p-HBP) is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the mechanisms of action, therapeutic potentials, and relevant case studies associated with p-HBP, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a derivative of piperazine, characterized by the presence of a hydroxyl group on the benzyl ring. Its chemical structure can be represented as follows:

This structure is crucial for its interaction with biological targets, influencing its pharmacokinetic and pharmacodynamic properties.

Research indicates that p-HBP exhibits various biological activities through multiple mechanisms:

- Antitumor Activity : p-HBP has shown potential in inducing apoptosis in cancer cells. A study demonstrated that derivatives such as 3R,6R-bis(4-hydroxybenzyl)piperazine-2,5-dione (BHBPPD) significantly increased caspase expression levels in gastric cancer cells, suggesting a mechanism involving the apoptotic pathway .

- Antimicrobial Properties : The compound has been evaluated for its antibacterial effects against various pathogens. The structural features of p-HBP enhance its ability to disrupt bacterial cell walls, leading to cell death.

- Neuropharmacological Effects : p-HBP interacts with neurotransmitter systems, particularly serotonin receptors, which may contribute to its psychoactive effects. This interaction is similar to that observed with other piperazine derivatives.

Anticancer Activity

A notable study focused on the anticancer properties of BHBPPD derived from p-HBP. The findings included:

- Caspase Activation : BHBPPD was found to activate caspases 3 and 9 in gastric cancer cells, indicating its role in promoting apoptosis .

- Molecular Docking Studies : The binding affinity of BHBPPD to TNFRSF10B and CYCS was assessed using molecular docking techniques. The results showed favorable binding energies, suggesting that these interactions could enhance apoptotic signaling pathways .

Antimicrobial Studies

The antimicrobial activity of p-HBP was assessed against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that p-HBP possesses significant antibacterial properties, making it a candidate for further development in antimicrobial therapies.

Pharmacokinetics

Understanding the pharmacokinetics of p-HBP is essential for evaluating its therapeutic potential. Studies have indicated that:

- Absorption : p-HBP is readily absorbed in the gastrointestinal tract.

- Metabolism : It undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to various metabolites such as 4-hydroxy-BZP and 3-hydroxy-BZP .

- Excretion : The compound and its metabolites are excreted primarily through urine, with studies showing varying concentrations based on dosage .

Q & A

Basic: What are the standard synthetic routes for p-Hydroxybenzylpiperazine, and how are intermediates validated?

Answer:

The synthesis typically involves multi-step reactions, such as acylchlorination, bromination, and esterification, starting from benzoic acid derivatives. For example, intermediates are validated via IR, HNMR, GC-MS, and HPLC to confirm structural integrity and purity . Reaction parameters (solvent choice, stoichiometry, time) are systematically optimized using factorial design experiments.

Advanced: How can researchers optimize reaction conditions for high-yield this compound synthesis?

Answer:

Advanced optimization employs Design of Experiments (DoE) to evaluate variables like solvent polarity (e.g., DMF vs. THF), temperature, and catalyst loading. For instance, highlights that esterification yield improved from 65% to 89% by adjusting the molar ratio of reactants (1:1.2) and using anhydrous conditions. Post-reaction purification via column chromatography or recrystallization further enhances purity .

Basic: What analytical techniques are recommended for purity assessment of this compound?

Answer:

UPLC with UV detection (e.g., Pharmacopeial Forum methods) is standard for quantifying impurities. GC-MS and melting point analysis are used for structural confirmation, while HPLC-DAD ensures batch-to-batch consistency .

Advanced: How to resolve discrepancies in reported pharmacological activities of this compound derivatives?

Answer:

Contradictions in receptor binding data (e.g., serotonin vs. dopamine receptor affinity) may arise from assay conditions (e.g., cell line variability, radioligand specificity). Researchers should replicate studies using standardized protocols (e.g., NIH Psychoactive Drug Screening Program guidelines) and validate results with orthogonal assays (e.g., functional cAMP assays vs. binding studies) .

Basic: What safety precautions are critical when handling this compound in vitro?

Answer:

Follow GHS Category 2 guidelines: Use chemical-resistant gloves (JIS T 8116) , safety goggles, and fume hoods. Avoid skin contact via long-sleeved lab coats and decontaminate spills with 10% sodium bicarbonate .

Advanced: How to design a mechanistic study for this compound’s metabolic pathways?

Answer:

Use isotopic labeling (e.g., ¹⁴C) to track metabolites in hepatic microsomes. Pair LC-HRMS with CYP enzyme inhibition assays (e.g., CYP3A4, CYP2D6) to identify phase I/II metabolism. suggests nucleophilic substitution as a key reaction pathway to probe .

Basic: What structural characterization methods are essential for novel this compound analogs?

Answer:

X-ray crystallography (CCDC deposition) confirms stereochemistry, while 2D NMR (COSY, NOESY) resolves regiochemical ambiguities. ESI-MS validates molecular weight, and HPLC chiral columns assess enantiopurity .

Advanced: How to address low aqueous solubility in this compound formulations for in vivo studies?

Answer:

Employ salt formation (e.g., hydrochloride salts) or nanocrystallization to enhance bioavailability. Co-solvency systems (PEG 400 + ethanol) or cyclodextrin complexation improve solubility, as noted in Pharmacopeial Forum monographs .

Basic: What databases provide reliable physicochemical data for this compound?

Answer:

Use PubChem for computed properties (LogP, TPSA) and EPA DSSTox for regulatory data. Avoid non-curated sources like BenchChem, per evidence exclusion criteria .

Advanced: How to validate this compound’s antioxidant activity against conflicting in vitro assays?

Answer:

Compare DPPH radical scavenging with ORAC assays to distinguish hydrogen atom transfer vs. electron transfer mechanisms. Control for assay interference (e.g., solvent artifacts) and validate with in-cell ROS detection (e.g., H2DCFDA probes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.